

# An In-depth Technical Guide on 2-Cyclopentylacetaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Cyclopentylacetaldehyde

Cat. No.: B041589

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## Abstract

**2-Cyclopentylacetaldehyde** is a significant organic compound featuring a cyclopentane ring attached to an acetaldehyde group. This structure confers specific chemical reactivity and desirable sensory properties, making it a valuable molecule in the flavor and fragrance industries, as well as a versatile intermediate in organic synthesis. This guide offers a comprehensive technical overview of **2-cyclopentylacetaldehyde**, covering its synthesis, detailed spectroscopic characterization, key chemical reactions, and industrial applications. The content is tailored for researchers, scientists, and drug development professionals, emphasizing experimental rationale and validated methodologies.

## Core Chemical and Physical Properties

**2-Cyclopentylacetaldehyde**, with the molecular formula  $C_7H_{12}O$ , is a colorless liquid at room temperature.<sup>[1]</sup> Understanding its fundamental physical and chemical properties is crucial for its handling, application, and the design of synthetic routes.

Table 1: Key Physicochemical Properties of **2-Cyclopentylacetaldehyde**

Property	Value	Source
Molecular Formula	C7H12O	[1][2]
Molecular Weight	112.17 g/mol	[1][3]
CAS Number	5623-81-4	[1][2]
Boiling Point	165.3 °C at 760 mmHg	[2]
Density	0.907 g/cm <sup>3</sup>	[2]
Appearance	Colorless liquid	[2]
IUPAC Name	2-cyclopentylacetaldehyde	[1]

The molecule consists of a cyclopentane ring, which provides a non-polar, sterically demanding moiety, and a reactive aldehyde functional group. This aldehyde group is the primary center for chemical transformations.

## Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of **2-cyclopentylacetaldehyde** can be accomplished through various chemical transformations. The selection of a specific synthetic route is often dictated by factors such as yield, scalability, and the availability of starting materials.

### Oxidation of 2-Cyclopentylethanol

A prevalent and reliable laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 2-cyclopentylethanol. To prevent over-oxidation to the carboxylic acid (cyclopentylacetic acid), mild oxidizing agents are preferred.

Protocol: Swern Oxidation

The Swern oxidation is a highly effective method for converting primary alcohols to aldehydes with minimal side product formation.

Experimental Workflow:

- **Oxalyl Chloride Activation:** In a cooled, inert atmosphere, oxalyl chloride is slowly added to a solution of dimethyl sulfoxide (DMSO) in a non-polar solvent like dichloromethane.
- **Alcohol Addition:** A solution of 2-cyclopentylethanol in the same solvent is then added dropwise to the activated DMSO complex.
- **Base-Mediated Elimination:** A hindered amine base, such as triethylamine, is added to the reaction mixture to induce an elimination reaction, which forms the aldehyde.
- **Aqueous Workup:** The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
- **Purification:** The crude **2-cyclopentylacetaldehyde** is then purified by fractional distillation under reduced pressure.

**Causality and Experimental Choices:** The use of a hindered base like triethylamine is crucial to deprotonate the intermediate without competing as a nucleophile. The low reaction temperature is maintained to prevent the decomposition of the reactive intermediates.

Caption: Swern Oxidation Workflow for **2-Cyclopentylacetaldehyde** Synthesis.

## Spectroscopic Characterization: A Framework for Structural Verification

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of **2-cyclopentylacetaldehyde**.

### Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For **2-cyclopentylacetaldehyde**, the IR spectrum will exhibit characteristic absorption bands.

[4]

Table 2: Characteristic IR Absorptions

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O Stretch (Aldehyde)	~1730	Strong
C-H Stretch (Aldehyde)	~2720 and ~2820	Medium, often appear as a doublet
C-H Stretch (Aliphatic)	2850-2960	Strong

The strong carbonyl absorption around 1730 cm<sup>-1</sup> is a definitive indicator of a saturated aldehyde.<sup>[4]</sup> The presence of the two C-H stretching bands is also highly characteristic of the aldehyde functional group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.<sup>[5]</sup>

### <sup>1</sup>H NMR Spectroscopy:

The proton NMR spectrum will show distinct signals for the different types of protons in **2-cyclopentylacetaldehyde**.

- Aldehydic Proton (CHO): A highly deshielded signal will appear in the range of  $\delta$  9-10 ppm.<sup>[6]</sup> This signal will be split into a triplet by the adjacent methylene protons.
- $\alpha$ -Protons (CH<sub>2</sub>CHO): These protons will appear in the region of  $\delta$  2.0-2.5 ppm.<sup>[6]</sup>
- Cyclopentyl Protons: The protons on the cyclopentane ring will give rise to a complex multiplet in the upfield region of the spectrum.

### <sup>13</sup>C NMR Spectroscopy:

The carbon NMR spectrum provides information about the different carbon environments.

- Carbonyl Carbon (C=O): A characteristic downfield signal will be observed above  $\delta$  200 ppm.
- $\alpha$ -Carbon (CH<sub>2</sub>CHO): This carbon will resonate in the region of  $\delta$  40-50 ppm.

- Cyclopentyl Carbons: The carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.<sup>[7]</sup>

- Molecular Ion Peak ( $M^+$ ): The mass spectrum will show a molecular ion peak at an  $m/z$  value corresponding to the molecular weight of **2-cyclopentylacetaldehyde** (112.17).<sup>[1]</sup>
- Key Fragmentation Pathways: Common fragmentation patterns for aldehydes include  $\alpha$ -cleavage and McLafferty rearrangement.<sup>[8]</sup> Expect to see significant fragments corresponding to the loss of the CHO group ( $m/z = 29$ ) and the loss of ethylene via a McLafferty rearrangement.

## Key Chemical Reactions

The aldehyde functional group in **2-cyclopentylacetaldehyde** is the primary site of its chemical reactivity, undergoing a variety of important transformations.<sup>[9]</sup>

## Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.

Grignard Reaction:

The reaction of **2-cyclopentylacetaldehyde** with a Grignard reagent (e.g., methylmagnesium bromide) will produce a secondary alcohol after an acidic workup.

Protocol:

- A solution of **2-cyclopentylacetaldehyde** in an anhydrous ether solvent is cooled in an ice bath.
- The Grignard reagent is added dropwise to the aldehyde solution.

- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The product is extracted, dried, and purified.



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Caption: Grignard Reaction with **2-Cyclopentylacetaldehyde**.

## Oxidation and Reduction

- Oxidation: **2-Cyclopentylacetaldehyde** can be readily oxidized to cyclopentylacetic acid using common oxidizing agents such as potassium permanganate or chromic acid.
- Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-cyclopentylethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

## Industrial and Research Applications

**2-Cyclopentylacetaldehyde** is a valuable compound with applications in several industries.

- Flavor and Fragrance: It is used as a component in the formulation of fragrances and as a flavoring agent due to its characteristic odor and taste profile.
- Organic Synthesis: It serves as a versatile starting material and intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.<sup>[3]</sup> For instance, it has been used in the preparation of nonpeptidic HIV-1 protease inhibitors.<sup>[3]</sup>

## Safety and Handling

**2-Cyclopentylacetaldehyde** is a flammable liquid and vapor.<sup>[1]</sup> It can cause skin and serious eye irritation, and may cause respiratory irritation.<sup>[1]</sup> Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this

chemical.[10][11] It should be stored in a well-ventilated place, away from heat and ignition sources.[11]

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